molecular formula C23H28F6N2O B5416468 N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide

N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide

Cat. No. B5416468
M. Wt: 462.5 g/mol
InChI Key: MRQWPYVXVLVJFR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes an adamantyl group, a trifluoromethyl group, and a benzamide group . Adamantyl is a bulky, rigid group derived from adamantane, a type of diamondoid. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates. Benzamides are a class of compounds containing a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the rigid, three-dimensional adamantyl group and the planar benzamide group . The trifluoromethyl group would add electron-withdrawing character to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid . The adamantyl group is quite stable and does not readily undergo reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The adamantyl group would likely make the compound quite lipophilic, while the amide group could participate in hydrogen bonding .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, then future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[2-[2-(1-adamantyl)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F6N2O/c1-14-3-2-4-18(7-14)19(32)31-21(22(24,25)26,23(27,28)29)30-6-5-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-4,7,15-17,30H,5-6,8-13H2,1H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQWPYVXVLVJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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